molecular formula C13H20Cl2N2 B15298442 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] dihydrochloride

2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] dihydrochloride

Cat. No.: B15298442
M. Wt: 275.21 g/mol
InChI Key: WAPVVGFFQAGYMJ-UHFFFAOYSA-N
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Description

2’,4’-Dihydro-1’H-spiro[piperidine-4,3’-quinoline] dihydrochloride is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro junction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] dihydrochloride typically involves the condensation of piperidine derivatives with quinoline derivatives under controlled conditions. One common method includes the reaction of 1-benzyl-4-piperidone with quinoline derivatives in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dihydro-1’H-spiro[piperidine-4,3’-quinoline] dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce piperidine derivatives with altered functional groups.

Scientific Research Applications

2’,4’-Dihydro-1’H-spiro[piperidine-4,3’-quinoline] dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dihydro-1’H-spiro[piperidine-4,3’-quinoline] dihydrochloride is unique due to its specific spiro junction and the combination of piperidine and quinoline rings. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

spiro[2,4-dihydro-1H-quinoline-3,4'-piperidine];dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-12-11(3-1)9-13(10-15-12)5-7-14-8-6-13;;/h1-4,14-15H,5-10H2;2*1H

InChI Key

WAPVVGFFQAGYMJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3NC2.Cl.Cl

Origin of Product

United States

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